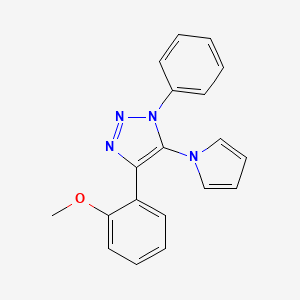

![molecular formula C25H17FN4O2 B6462902 3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one CAS No. 2549041-02-1](/img/structure/B6462902.png)

3-benzoyl-6-fluoro-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,3-triazole ring and a quinolinone structure. The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs . The quinolinone structure is a bicyclic compound that consists of a benzene ring fused to a pyridone ring. It is a common structure in many pharmaceutical compounds due to its bioactivity.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen cycloaddition, also known as “click chemistry”. This reaction typically involves the reaction of an azide with an alkyne to form a 1,2,3-triazole . The synthesis of quinolinone derivatives often involves the reaction of aniline with β-dicarbonyl compounds .Molecular Structure Analysis

The 1,2,3-triazole ring is a planar, aromatic ring. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The quinolinone structure is a bicyclic compound with conjugation across both rings, contributing to its stability.Chemical Reactions Analysis

The 1,2,3-triazole ring is stable under both acidic and basic conditions . It can participate in various chemical reactions, such as N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, 1,2,3-triazole derivatives are stable, white or colorless solids that are highly soluble in water and other polar solvents .Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. Many 1,2,3-triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The 1,2,3-triazole ring is a versatile synthon in the development of new drugs . Future research could focus on synthesizing new 1,2,3-triazole derivatives and testing their biological activity. The quinolinone structure is also a promising scaffold for the development of new pharmaceutical compounds.

Properties

IUPAC Name |

3-benzoyl-6-fluoro-1-[(1-phenyltriazol-4-yl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O2/c26-18-11-12-23-21(13-18)25(32)22(24(31)17-7-3-1-4-8-17)16-29(23)14-19-15-30(28-27-19)20-9-5-2-6-10-20/h1-13,15-16H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHRIXZRHBANTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CN(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,2-dimethyl-2,3-dihydro-1H-indazol-3-one](/img/structure/B6462825.png)

![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)pyrazine-2-carboxamide](/img/structure/B6462830.png)

![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B6462838.png)

![2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462843.png)

![2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462846.png)

![2-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462854.png)

![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462868.png)

![7-methoxy-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6462883.png)

![4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6462890.png)

![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6462896.png)

![4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462899.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6462905.png)